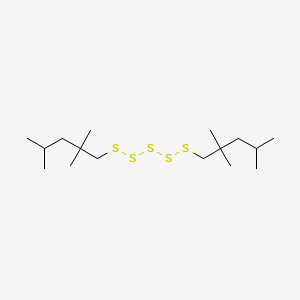
Pentasulfide, bis(2,2,4-trimethylpentyl)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentasulfide, bis(2,2,4-trimethylpentyl): is a chemical compound with the molecular formula C16H34S5 and a molecular weight of 386.77 g/mol . It is known for its unique structure, which includes five sulfur atoms linked to two 2,2,4-trimethylpentyl groups. This compound is used in various industrial applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pentasulfide, bis(2,2,4-trimethylpentyl) typically involves the reaction of sulfur with 2,2,4-trimethylpentyl derivatives under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods: Industrial production of this compound involves large-scale reactions in specialized reactors. The process is optimized to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to achieve the desired outcome .
Chemical Reactions Analysis
Types of Reactions: Pentasulfide, bis(2,2,4-trimethylpentyl) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form thiols and other sulfur-containing compounds.
Substitution: The compound can undergo substitution reactions where the sulfur atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other sulfur-containing compounds.
Substitution: Compounds with different functional groups replacing the sulfur atoms.
Scientific Research Applications
Chemistry: Pentasulfide, bis(2,2,4-trimethylpentyl) is used as a reagent in organic synthesis. It is employed in the preparation of sulfur-containing compounds and as a sulfur source in various chemical reactions .
Biology and Medicine: In biological research, this compound is used to study the effects of sulfur-containing compounds on biological systems. It is also investigated for its potential therapeutic applications due to its unique chemical properties .
Industry: In the industrial sector, Pentasulfide, bis(2,2,4-trimethylpentyl) is used as an additive in lubricants and as a stabilizer in polymers. Its ability to undergo various chemical reactions makes it a valuable component in the formulation of specialty chemicals .
Mechanism of Action
The mechanism by which Pentasulfide, bis(2,2,4-trimethylpentyl) exerts its effects involves the interaction of its sulfur atoms with various molecular targets. The sulfur atoms can form bonds with metals and other elements, leading to the formation of new compounds. These interactions can affect the properties of the target molecules, leading to changes in their reactivity and stability .
Comparison with Similar Compounds
- Tetrasulfide, bis(2,2,4-trimethylpentyl)
- Hexasulfide, bis(2,2,4-trimethylpentyl)
- Disulfide, bis(2,2,4-trimethylpentyl)
Comparison: Pentasulfide, bis(2,2,4-trimethylpentyl) is unique due to the presence of five sulfur atoms in its structure. This gives it distinct chemical properties compared to similar compounds with fewer or more sulfur atoms. For example, Tetrasulfide, bis(2,2,4-trimethylpentyl) has four sulfur atoms, which affects its reactivity and stability differently compared to Pentasulfide, bis(2,2,4-trimethylpentyl) .
Properties
CAS No. |
78718-06-6 |
|---|---|
Molecular Formula |
C16H34S5 |
Molecular Weight |
386.8 g/mol |
IUPAC Name |
2,2,4-trimethyl-1-(2,2,4-trimethylpentylpentasulfanyl)pentane |
InChI |
InChI=1S/C16H34S5/c1-13(2)9-15(5,6)11-17-19-21-20-18-12-16(7,8)10-14(3)4/h13-14H,9-12H2,1-8H3 |
InChI Key |
AMIJQOBXZNYGJF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C)(C)CSSSSSCC(C)(C)CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















